molecular formula C14H18O B1351086 1-Cyclohexyl-2-phenylethanone CAS No. 61259-29-8

1-Cyclohexyl-2-phenylethanone

Cat. No.: B1351086
CAS No.: 61259-29-8
M. Wt: 202.29 g/mol
InChI Key: NHBBLULITNXPDY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-phenylethanone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclohexyl group attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like Grignard reagents under anhydrous conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-Cyclohexyl-2-phenylethanone serves as an important intermediate in organic synthesis. It is utilized in the production of various derivatives through reactions such as Friedel-Crafts acylation and reduction processes. For instance, it can be transformed into 1-cyclohexyl-2-phenylethanol through reduction reactions, which are valuable in synthesizing more complex organic molecules.

Pharmaceuticals

This compound is explored for its potential use in pharmaceutical applications. Its derivatives have been studied for their biological activities, including anti-inflammatory and analgesic properties. Research indicates that modifications to the cyclohexyl or phenyl groups can enhance the pharmacological profile of the resulting compounds.

Materials Science

In materials science, this compound is investigated for its role in creating novel polymers and resins. The compound can undergo polymerization reactions to form materials with desirable mechanical properties. For example, it has been used in the synthesis of thermosetting resins that are resistant to heat and chemicals.

Case Study 1: Synthesis of Derivatives

A study published in Europe PMC examined the synthesis of various analogs of this compound, demonstrating its versatility as a precursor in creating compounds with enhanced biological activities. The research highlighted how structural modifications could lead to derivatives with improved efficacy against specific targets .

Case Study 2: Application in Photochemistry

Research detailed in PMC explored the photochemical reactions involving this compound, revealing its behavior under UV irradiation. The study showed that this compound could generate radical pairs that facilitate further chemical transformations, showcasing its potential in photochemical applications .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for producing various organic compoundsEffective precursor for complex molecules
PharmaceuticalsPotential anti-inflammatory and analgesic agentsModifications enhance biological activity
Materials ScienceUsed in creating polymers and resinsForms heat-resistant thermosetting resins
Photochemical ReactionsGenerates radical pairs under UV lightFacilitates unique chemical transformations

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-phenylethanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

    1-Cyclohexyl-2-phenylethanol: A related alcohol with similar structural features but different reactivity.

    2-Cyclohexyl-1-phenylethanone: An isomer with the cyclohexyl group attached to a different carbon atom.

    Cyclohexylphenylmethanone: A ketone with a similar structure but different substitution pattern.

Uniqueness: 1-Cyclohexyl-2-phenylethanone is unique due to its specific arrangement of the cyclohexyl and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

1-Cyclohexyl-2-phenylethanone, a ketone compound with the chemical formula C14_{14}H18_{18}O, is notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a phenylethanone backbone. Its molecular structure is critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains.
  • Anticancer Potential : Demonstrates cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : Functions as an inhibitor for specific enzymes, including those involved in drug metabolism.

Antimicrobial Activity

Recent studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against multidrug-resistant strains of bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa2016

These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

This compound has also shown promising anticancer effects. In vitro studies revealed that it induces apoptosis in various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assay

A study conducted on A549 cells demonstrated the following results:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030
10010

The data suggest a dose-dependent cytotoxic effect, with significant reductions in cell viability at higher concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of certain cytochrome P450 enzymes, potentially affecting drug metabolism and enhancing the efficacy of co-administered drugs.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cellular membranes, disrupting membrane integrity and function.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to the active sites of specific enzymes and receptors, which correlates with its observed biological activities.

Key Findings from Docking Studies

  • Binding affinity values indicate strong interactions with targets involved in cancer progression and microbial resistance.
  • The presence of hydrophobic interactions contributes significantly to binding stability.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Cyclohexyl-2-phenylethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation, where cyclohexane derivatives react with phenylethanone precursors. Optimizing catalysts (e.g., Lewis acids like AlCl₃) and solvents (e.g., dichloromethane) is critical. Reaction temperature (typically 0–25°C) and stoichiometric ratios should be systematically varied to maximize yield. Detailed protocols for reproducibility, including characterization via NMR and IR, should follow guidelines for experimental documentation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural elucidation, identifying cyclohexyl and phenyl proton environments. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns. Data interpretation must align with spectral databases and reference standards, as emphasized in analytical protocols .

Q. How should researchers assess the purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with flame ionization detection are standard for purity analysis. Melting point determination (if solid) and elemental analysis (C, H, O) validate identity and homogeneity. For known compounds, cross-referencing with literature data (e.g., CAS registry entries) is crucial .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved during structural confirmation?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from impurities or stereochemical variations. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based IR/Raman simulations) or crystallographic data (if available). Cross-validation with independent synthetic batches ensures consistency .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For stereoisomers, chiral stationary phases or recrystallization in polar/non-polar solvent mixtures (e.g., ethanol/water) may separate enantiomers. Purity post-purification must be confirmed via HPLC and spectroscopic methods .

Q. How does the steric environment of the cyclohexyl group influence the reactivity of this compound?

  • Methodological Answer : The equatorial preference of cyclohexyl substituents (due to 1,3-diaxial strain) affects reaction kinetics. Computational modeling (e.g., molecular mechanics) can predict steric hindrance in nucleophilic additions or reductions. Experimental kinetic studies under varying temperatures and solvents quantify steric effects .

Q. What are the best practices for validating analytical methods in quantifying this compound?

  • Methodological Answer : Validate HPLC/GC methods by assessing linearity (R² > 0.99), limit of detection (LOD), and precision (RSD < 2%). Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Method robustness should be tested across multiple instruments and operators, adhering to ICH guidelines .

Q. How can this compound be utilized as a precursor in multi-step syntheses?

  • Methodological Answer : The ketone group enables derivatization via Grignard reactions, hydride reductions, or condensation with amines. For example, reductive amination could yield cyclohexyl-phenyl ethanamine analogs. Reaction pathways must be optimized using Design of Experiments (DoE) to minimize side products .

Properties

IUPAC Name

1-cyclohexyl-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBBLULITNXPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383258
Record name 1-cyclohexyl-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61259-29-8
Record name 1-cyclohexyl-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-methyl-N-methoxy cyclohexanecarboxamide (7.42 mmol) in 30 mL of tetrahydrofuran at 0° C. under nitrogen was added a solution of benzyl magnesium chloride (2.0 M in tetrahydrofuran, 4.5 mL, 9.0 mmol). The mixture was stirred at 0° C. for 30 minutes and at room temperature for 1 hour. Diethyl ether (50 mL) and water (20 mL) were added. The organic layer was separated, dried, filtered, and concentrated. Purification of the residue by flash chromatography using hexanes and ethyl acetate gave cyclohexyl benzyl ketone (1.05 g) in 70% yield as oil.
Quantity
7.42 mmol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 11 ml of 0.5 M solution of benzyl zinc bromide in anhydrous tetrahydrofuran were added at 0° C. 5 mg of bis-triphenylphospinepalladium dichloride and 0.66 ml of cyclohexanecarbonyl chloride. The mixture was stirred at r.t. for 1.5 h, quenched with a saturated solution of ammonium chloride and extracted with ethyl acetate. The collected organic layers were washed with water, dried (Na2SO4) and the solvent was evaporated under vacuum. The crude was purified by flash chromatography eluting with petroleum ether-EtOAc 95:5 to give 0.78 g (52%) of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl zinc bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
dichloride
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclohexyl-2-phenylethanone
1-Cyclohexyl-2-phenylethanone
1-Cyclohexyl-2-phenylethanone
1-Cyclohexyl-2-phenylethanone
1-Cyclohexyl-2-phenylethanone
1-Cyclohexyl-2-phenylethanone

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